Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate
Description
Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate is a substituted benzoate ester characterized by a nitro group at the 5-position and an allyloxy (prop-2-en-1-yloxy) group at the 2-position. This structure confers unique electronic and steric properties, making it distinct from simpler methyl benzoate derivatives.
Properties
IUPAC Name |
methyl 5-nitro-2-prop-2-enoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-3-6-17-10-5-4-8(12(14)15)7-9(10)11(13)16-2/h3-5,7H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJDCUWGFRCDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its nitro group makes it a versatile building block for various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research has explored its use in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in drug synthesis.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate exerts its effects depends on its specific application. For example, in antimicrobial applications, the nitro group may interact with microbial enzymes or cell membranes, disrupting their function. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Methyl 5-Nitro-2-(Prop-2-Yn-1-Yloxy)Benzoate
Key Differences :
- Substituent : The propargyloxy (prop-2-yn-1-yloxy) group replaces the allyloxy group.
- Reactivity : Propargyl ethers are prone to cycloaddition reactions (e.g., click chemistry), whereas allyl ethers may undergo Claisen rearrangements or radical additions.
- Synthesis : Prepared via alkylation of methyl 2-hydroxy-5-nitrobenzoate with 3-bromopropyne, yielding 71.3% as a brown oil .
- NMR Data : The propargyl proton appears as a triplet (δ 2.64 ppm, J = 2.4 Hz), distinct from allyl protons, which would exhibit coupling from adjacent double-bond hydrogens .
Methyl 4-(Prop-2-En-1-Yloxy)Benzoate
Key Differences :
- Substituent Position : The allyloxy group is at the 4-position instead of the 2-position, and the nitro group is absent.
- Applications : Discontinued commercial availability (CymitQuimica) , possibly due to lower reactivity or niche applications compared to nitro-substituted analogues.
- Electronic Effects : The para-substituted allyloxy group results in less steric hindrance and altered electronic distribution compared to the ortho-nitro group in the target compound.
Methyl 5-Nitro-2-(Dioxaborolane)Benzoate
Key Differences :
- Functional Group : A boronic ester (dioxaborolane) replaces the allyloxy group.
- Applications : Used as a Suzuki coupling reagent in pharmaceutical intermediates (e.g., healing drugs) . Unlike the allyloxy group, the boronic ester enables cross-coupling reactions but lacks unsaturated bonds for further functionalization.
Methyl Benzoate and Alkyl Derivatives
- Methyl Benzoate : A floral scent component with low toxicity (RIPT 0/110 irritation rate) . Rapid hydrolysis to benzoic acid occurs in vivo, limiting bioaccumulation .
- Ethyl/Butyl Benzoates : Increased lipophilicity enhances dermal absorption but reduces acute toxicity compared to nitro-substituted derivatives .
Table 2: Toxicity and Metabolism
| Compound | Toxicity Profile | Metabolic Pathway |
|---|---|---|
| Methyl Benzoate | Low irritation, non-sensitizing | Ester hydrolysis to benzoic acid |
| Target Compound | Potential nitro-reduction metabolites | Possible genotoxicity via nitroso intermediates |
| Butyl Benzoate | Low acute toxicity | Slow hydrolysis, hepatic clearance |
Biological Activity
Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis and Structural Characteristics
This compound can be synthesized through various organic reactions, typically involving the nitration of methyl benzoate followed by the introduction of the prop-2-en-1-yloxy group. The structural formula can be represented as:
This compound features a nitro group which is often associated with enhanced biological activity.
Biological Activity
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study reported that at a concentration of 5 mg/mL, the compound exhibited inhibitory effects on Staphylococcus aureus and Bacillus cereus . The Minimum Inhibitory Concentration (MIC) values for these bacteria were notably lower compared to control compounds.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It was tested against several fungal strains, showing varying degrees of effectiveness. However, concentrations below 5 mg/mL were generally insufficient to suppress fungal growth, indicating that higher concentrations may be necessary for effective antifungal action .
Cytotoxicity and Anticancer Effects
Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have yielded promising results. In vitro assays indicated that the compound could induce apoptosis in certain cancer cell lines without significant toxicity to normal cells. The IC50 values obtained were higher than 100 µM for normal cell lines, suggesting a favorable therapeutic index .
Case Studies
-
Antibacterial Efficacy Study
- Objective : To evaluate the antibacterial activity against clinical isolates.
- Method : Disk diffusion method was employed to assess the effectiveness.
- Results : The compound exhibited significant inhibition zones against E. coli and P. aeruginosa, with MIC values recorded at 4 μg/mL and 8 μg/mL respectively .
-
Cytotoxicity Assessment
- Objective : To determine cytotoxic effects on HepG2 liver cancer cells.
- Method : MTS assay was used to measure cell viability post-treatment.
- Results : The compound showed an IC50 value of approximately 78 µM, indicating moderate cytotoxicity against cancer cells while sparing normal cells at higher concentrations .
Summary of Biological Activities
| Activity Type | Tested Strains/Cells | MIC/IC50 Values | Observations |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 5 mg/mL | Significant inhibition observed |
| Bacillus cereus | 4 μg/mL | Effective at low concentrations | |
| Antifungal | Various fungal strains | >5 mg/mL | Limited effectiveness |
| Cytotoxicity | HepG2 cells | IC50 = 78 µM | Moderate toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
